molecular formula C17H22ClN3O B12392486 Metconazole-d6

Metconazole-d6

Cat. No.: B12392486
M. Wt: 325.9 g/mol
InChI Key: XWPZUHJBOLQNMN-WFGJKAKNSA-N
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Description

Metconazole-d6 is a deuterium-labeled derivative of metconazole, a systemic triazole fungicide. Metconazole is widely used in agriculture to control a broad range of pathogens on various crops by inhibiting ergosterol biosynthesis . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metconazole-d6 involves the incorporation of deuterium atoms into the metconazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions may vary, but typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Metconazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metconazole can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Metconazole-d6 has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope tracer in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of metconazole in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of metconazole.

    Industry: Applied in the development of new fungicides and plant growth regulators

Mechanism of Action

Metconazole-d6 exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity and functionality of the cell membrane, leading to the death of the fungal cells. The molecular targets of this compound include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Metconazole-d6

This compound is unique due to its deuterium labeling, which provides several advantages in scientific research. These advantages include improved stability, reduced metabolic degradation, and enhanced detection in analytical studies. The deuterium atoms in this compound also allow for more precise tracing of the compound in various biological and chemical processes .

Properties

Molecular Formula

C17H22ClN3O

Molecular Weight

325.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-1-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)cyclopentan-1-ol

InChI

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/i1D3,2D3

InChI Key

XWPZUHJBOLQNMN-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C([2H])([2H])[2H]

Canonical SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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